2,2'-Dimethoxybiphenyl
Overview
Description
The synthesis, molecular structure, and properties of biphenyl derivatives, including those modified with methoxy groups, are of significant interest in organic chemistry due to their relevance in various industrial and pharmaceutical applications. These compounds serve as key intermediates in the synthesis of complex molecules and possess unique physical and chemical properties due to their distinct molecular structures.
Synthesis Analysis
The synthesis of biphenyl derivatives often involves cross-coupling reactions, a methodology that allows for the formation of biphenyl structures with various substituents, including methoxy groups. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl has been developed as a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrating the utility of cross-coupling reactions in obtaining biphenyl derivatives (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, including those with methoxy groups, significantly influences their chemical properties and reactivity. The spatial arrangement of the phenyl rings and substituents affects the compound's ability to participate in various chemical reactions and its overall stability. Studies on similar compounds can provide insights into the molecular structure and behavior of 2,2'-Dimethoxybiphenyl.
Chemical Reactions and Properties
Biphenyl compounds, depending on their substituents, can undergo a range of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidative coupling. The presence of methoxy groups can activate the phenyl rings towards electrophilic substitution, facilitating the introduction of additional functional groups.
Physical Properties Analysis
The physical properties of biphenyl derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the phenyl rings. Methoxy groups, for instance, can increase the solubility of biphenyl compounds in organic solvents, making them more accessible for various chemical transformations.
Chemical Properties Analysis
The chemical behavior of biphenyl derivatives is largely determined by the electronic effects of substituents. Methoxy groups are electron-donating, which can enhance the nucleophilicity of the aromatic ring and influence the compound's reactivity towards electrophiles. This property is crucial in directing the course of chemical reactions involving biphenyl derivatives.
For further exploration of the topics mentioned and access to the detailed scientific research, please consult the following references:
- (Qiu et al., 2009): Practical synthesis of 2-fluoro-4-bromobiphenyl.
Scientific Research Applications
Chemical Synthesis and Reactions:
- It's used in diazotization, replacing the diazonium group with hydrogen (Kornblum, 2003).
- Acts as a catalyst in Suzuki-Miyaura coupling reactions, enhancing yields with low catalyst levels (Barder, Walker, Martinelli, & Buchwald, 2005).
- Aids in the synthesis of new sulfur-containing ligands and potential HIV-1 protease inhibitors (Capozzi et al., 2002).
- Utilized in the preparation of substituted 2-aminobiphenyls in radical arylation reactions with dioxygen from air (Hofmann, Jasch, & Heinrich, 2014).
- Efficient and stable catalyst in Hiyama coupling reactions (Hajipour & Rafiee, 2012).
- Used in electrophilic aromatic aroylation polycondensation to produce various aromatic polyketones (Okamoto et al., 2009).
Therapeutic Applications:
- Potential chemotherapeutic agent for treating AIDS, cancer, and acne (Lee, 2010).
Material Science and Environmental Studies:
- Used in studying the delignification of chlorine dioxide in aqueous solutions (Lei et al., 2020).
- Serves as a photoinitiator for polymerization in thin films (Baxter, Davidson, & Hageman, 1988).
- Novel ionophore for potentiometric barium (II) membrane sensor (Hassan et al., 2003).
Advanced Chemical Studies:
- Efficient in enantioselective isomerizations and hydrogenations (Schmid et al., 1991).
- Aids in understanding hydrogen interactions in biphenyl derivatives (Rajnikant, Dinesh, & Singh, 2004).
Environmental and Biological Implications:
- Found in marine mammals, potentially indicating natural origin and health risks (Marsh et al., 2005).
- Demonstrates inhibitory activities against bacteria in a marine context (Li et al., 2017).
Safety And Hazards
2,2’-Dimethoxybiphenyl should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should be stored away from oxidizing agents .
Relevant Papers One relevant paper discusses the synthesis of wholly aromatic polyketones via AlCl3-mediated Friedel–Crafts acylation polymerization and P2O5-MsOH mediated direct condensation polymerization between 2,2’-dimethoxybiphenyl and arenedicarboxylic acid derivatives . Another paper provides a detailed analysis of the crystal structure of 2,2’-Dimethoxybiphenyl .
properties
IUPAC Name |
1-methoxy-2-(2-methoxyphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKUVCDINAAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346395 | |
Record name | 2,2'-Dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dimethoxybiphenyl | |
CAS RN |
4877-93-4 | |
Record name | 2,2'-Dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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